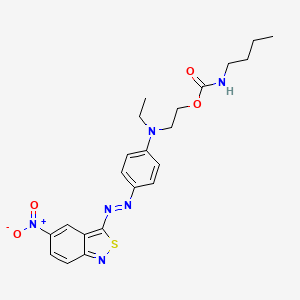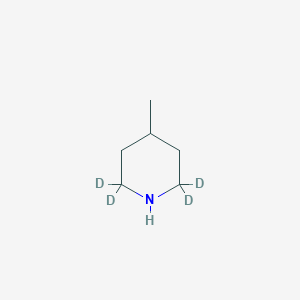![molecular formula C10H17NO3 B13947478 (2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylcarbonyl)-D-alanine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexylcarbonyl group attached to the nitrogen atom of D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbonyl)-D-alanine typically involves the reaction of D-alanine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{D-alanine} + \text{cyclohexylcarbonyl chloride} \rightarrow \text{N-(cyclohexylcarbonyl)-D-alanine} + \text{HCl} ]
Industrial Production Methods: Industrial production of N-(cyclohexylcarbonyl)-D-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylcarbonyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
N-(cyclohexylcarbonyl)-D-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclohexylcarbonyl)-D-alanine involves its interaction with specific molecular targets. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(cyclohexylcarbonyl)-D-phenylalanine: This compound is similar in structure but contains a phenyl group instead of an alanine moiety.
N-(cyclohexylcarbonyl)-L-alanine: The L-isomer of the compound, which may exhibit different biological activity.
N-(cyclohexylcarbonyl)-glycine: A simpler analog with a glycine moiety.
Uniqueness: N-(cyclohexylcarbonyl)-D-alanine is unique due to its specific stereochemistry and the presence of the cyclohexylcarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2R)-2-(cyclohexanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
InChI Key |
LYBZCFYXVCCLLS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1CCCCC1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


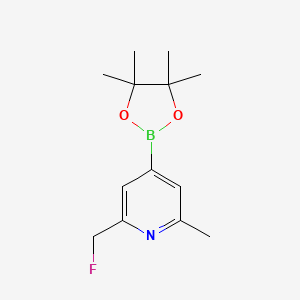
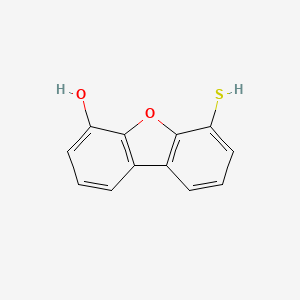
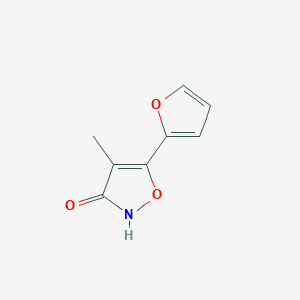
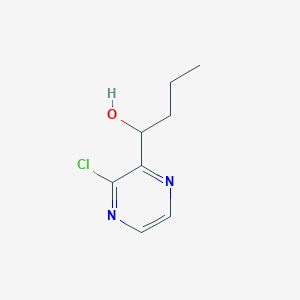
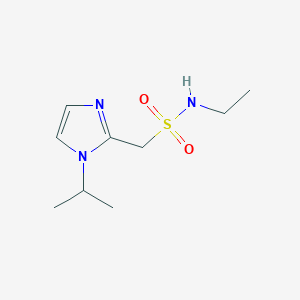

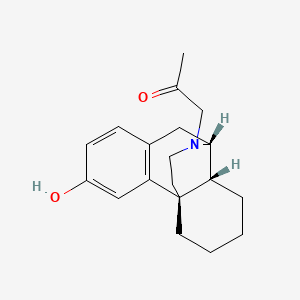
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
